![molecular formula C9H11NO3S B2443342 methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate CAS No. 1372985-72-2](/img/structure/B2443342.png)
methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate
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Overview
Description
“Methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate” is a synthetic compound with the CAS Number: 1372985-72-2 . It has a molecular weight of 213.26 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 6-amino-3,4-dihydro-2H-thieno [2,3-b]pyran-5-carboxylate” and its InChI Code is "1S/C9H11NO3S/c1-12-8 (11)6-5-3-2-4-13-9 (5)14-7 (6)10/h2-4,10H2,1H3" .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
- Thieno[2,3-b]pyridine derivatives, including methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate, have shown promise as potential anticancer agents . Researchers have explored their effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. Further studies are needed to elucidate their full potential in cancer therapy.
Anticancer Activity
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided .
properties
IUPAC Name |
methyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-12-8(11)6-5-3-2-4-13-9(5)14-7(6)10/h2-4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTZDJCMEFPZTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCO2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate |
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